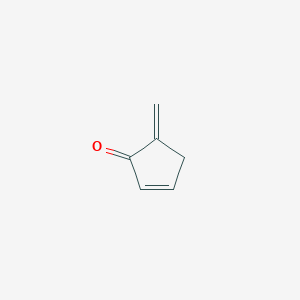
5-Methylidenecyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidenecyclopent-2-en-1-one is an organic compound with the molecular formula C6H6O It is a derivative of cyclopentenone, characterized by the presence of a methylene group at the 5-position of the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with cyclopentenone to introduce the methylene group at the 5-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.
Substitution: The methylene group allows for nucleophilic substitution reactions, leading to the formation of various substituted cyclopentenones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopentenones, cyclopentanol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methylidenecyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-Methylidenecyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Cyclopentenone: Shares the cyclopentenone core structure but lacks the methylene group at the 5-position.
Cyclohexenone: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopropenone: A three-membered ring analog with distinct reactivity due to ring strain.
Uniqueness: 5-Methylidenecyclopent-2-en-1-one is unique due to the presence of the methylene group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
79655-73-5 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C6H6O/c1-5-3-2-4-6(5)7/h2,4H,1,3H2 |
InChI Key |
KMVTZBLFHVXLMN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


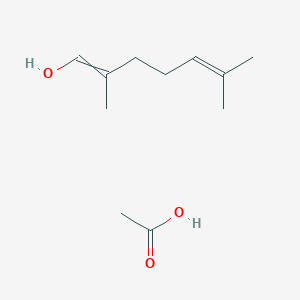
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

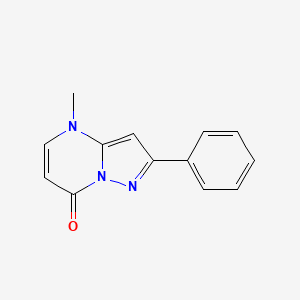

![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
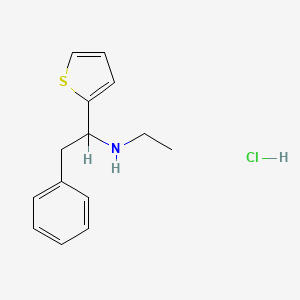
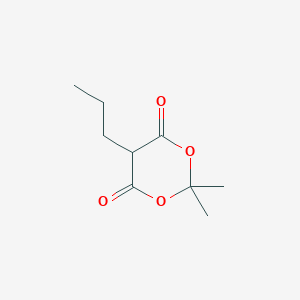
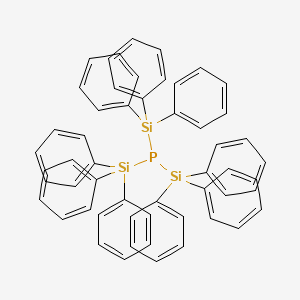

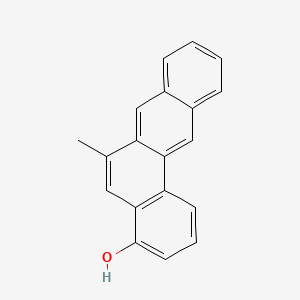
![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
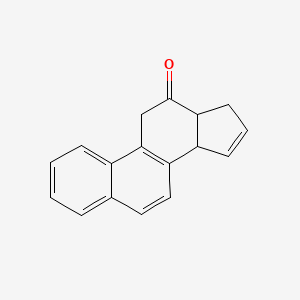
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
